1-Pyridin-2-ylcyclobutanecarboxylic acid
Overview
Description
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
1-Pyridin-2-ylcyclobutanecarboxylic acid is used in the synthesis of metal-organic frameworks (MOFs). These structures form through hydrogen bonding interactions, creating void spaces occupied by water clusters. Such MOFs have potential applications in areas like gas storage, separation, and catalysis due to their porous nature (Ghosh & Bharadwaj, 2005).
Coordination Polymers
The compound is instrumental in forming coordination polymers with various metals. These polymers can exhibit unique properties like luminescence and magnetic behavior, which can be utilized in sensors, magnetic materials, and optoelectronics (Ghosh, Savitha, & Bharadwaj, 2004).
Crystal Engineering
In crystal engineering, 1-Pyridin-2-ylcyclobutanecarboxylic acid contributes to the formation of supramolecular synthons. These are crucial in designing materials with specific crystal structures, which is important in pharmaceuticals, electronics, and materials science (Vishweshwar, Nangia, & Lynch, 2002).
Lanthanide Complexes
This acid is used to synthesize lanthanide complexes, which exhibit luminescent properties. These properties have potential applications in lighting, display technologies, and bio-imaging (Zhu, Xu, Wang, & Zheng, 2012).
Environmental Applications
Research on the degradation of nitrogen heterocyclic compounds in drinking water, including pyridine derivatives, is crucial for environmental protection. This compound's derivatives can be used to study and develop methods for treating contaminated water (Li, Yi, Yi, Zhou, & Wang, 2017).
properties
IUPAC Name |
1-pyridin-2-ylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(5-3-6-10)8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXJSCSSMREKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693199 | |
Record name | 1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-2-ylcyclobutanecarboxylic acid | |
CAS RN |
1159632-71-9 | |
Record name | 1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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